molecular formula C14H18ClN3O2S B4762718 4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride

4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4762718
M. Wt: 327.8 g/mol
InChI Key: FZUARUMOGCWALA-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring attached to a benzenesulfonamide moiety through an ethylamine linker

Properties

IUPAC Name

4-[2-(pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c15-20(18,19)14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2,(H2,15,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUARUMOGCWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=NC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride typically involves the following steps:

    Formation of the Pyridin-4-ylmethylamine Intermediate: This can be achieved by reacting pyridine-4-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Coupling with Benzenesulfonyl Chloride: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives if a nitro group is present.

    Substitution: Substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the sulfonamide group.

    3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of both the pyridine and sulfonamide groups, which confer specific chemical and biological properties. Its ability to inhibit bacterial enzymes makes it a valuable compound in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride
Reactant of Route 2
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4-[2-(Pyridin-4-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride

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